REACTION_SMILES
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[Br:12][CH2:13][CH2:14][CH2:15][Br:16].[CH3:19][S:20]([CH3:21])=[O:22].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][C:10]#[N:11])[cH:7][cH:8]1.[CH3:24][CH:25]([OH:26])[CH3:27].[H-:18].[Na+:17].[OH2:23]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]2([C:10]#[N:11])[CH2:13][CH2:14][CH2:15]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(C2(C#N)CCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |